(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Description
This compound belongs to the α,β-unsaturated acrylamide class, characterized by a Z-configuration around the double bond, a cyano group at the α-position, and a 3-methoxypropyl amide substituent. Such structural features are critical for its physicochemical properties and biological interactions, particularly in targeting enzymes or receptors where electronic and steric factors play key roles .
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-11-5-10-23-20(24)18(13-21)12-17-7-2-3-8-19(17)26-15-16-6-4-9-22-14-16/h2-4,6-9,12,14H,5,10-11,15H2,1H3,(H,23,24)/b18-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVMOVFYBFXXLZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=CC=C1OCC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC=CC=C1OCC2=CN=CC=C2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, a compound of interest in medicinal chemistry, has been evaluated for its biological activity, particularly in the context of cancer research and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound can be described by its chemical formula and features a cyano group, a methoxypropyl chain, and a pyridine moiety, which contribute to its pharmacological potential. The structural complexity may influence its interaction with biological targets.
Anticancer Activity
Recent studies have reported significant anticancer properties of related compounds in the same chemical class. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines, including:
- HCC827 : Human non-small cell lung cancer cells
- A549 : Another line of human non-small cell lung cancer
- MCF-7 : Human breast cancer cells
In vitro assays using the MTT method demonstrated that several compounds in this category significantly inhibited cell proliferation, with IC50 values often in the low micromolar range. For example, one study reported an IC50 value as low as 0.09 μM for a structurally similar compound against HCC827 cells .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways. The PI3K/AKT pathway is frequently implicated; inhibition of this pathway has been shown to induce apoptosis in cancer cells. For instance, compounds targeting PI3Kα demonstrated reduced phosphorylation levels of downstream effectors such as AKT and mTOR, leading to decreased cell survival .
Anti-inflammatory Activity
In addition to anticancer effects, this compound may exhibit anti-inflammatory properties. Related compounds have been studied for their ability to modulate cytokine production and nitric oxide synthesis in macrophage cultures. In vivo models have indicated significant reductions in paw edema and inflammatory markers when treated with similar compounds .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HCC827 | 0.09 μM | PI3K/AKT pathway inhibition |
| Anticancer | A549 | Varies | Induction of apoptosis |
| Anti-inflammatory | Macrophage cultures | Varies | Cytokine modulation |
| Anti-inflammatory | CFA-induced paw edema | Significant reduction observed | Inhibition of nitric oxide synthesis |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study focused on a series of quinazoline derivatives demonstrated that modifications leading to increased hydrophobicity improved anticancer activity against HCC827 cells. The structure-activity relationship indicated that specific substitutions at the quinazoline core enhanced potency significantly .
- Anti-inflammatory Mechanism Exploration : Another investigation into related compounds revealed that they effectively reduced pro-inflammatory cytokines (IL-1β and TNFα) at non-cytotoxic concentrations. This suggests that structural modifications can lead to dual-action compounds capable of targeting both inflammation and cancer pathways .
Comparison with Similar Compounds
Key Structural Analogues
Physicochemical Properties (Inferred)
Notes:
Hydrogen-Bonding Patterns
This contrasts with XCT790, where trifluoromethyl groups dominate van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
